Cas no 34271-50-6 (4-(1S)-2-(tert-butylamino)-1-hydroxyethyl-2-(hydroxymethyl)phenol)
34271-50-6 structure
Product Name:4-(1S)-2-(tert-butylamino)-1-hydroxyethyl-2-(hydroxymethyl)phenol
Numero CAS:34271-50-6
MF:C13H21NO3
MW:239.310744047165
CID:315165
PubChem ID:182176
Update Time:2025-10-28
4-(1S)-2-(tert-butylamino)-1-hydroxyethyl-2-(hydroxymethyl)phenol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-Benzenedimethanol, a1-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-,(a1S)-
- 1,3-benzenedimethanol, alpha~1~-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-, (alpha~1~S)-
- S-(+)-ALBUTEROL TARTRATE
- S-(+)-ALBUTEROL-D9
- 4-(1S)-2-(tert-butylamino)-1-hydroxyethyl-2-(hydroxymethyl)phenol
- 5F9MRH56GE
- (alpha1S)-alpha1-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol
- 4-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol
- EN300-18535926
- 1,3-Benzenedimethanol, alpha1-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-, (alpha1S)-
- S-(+)-ALBUTEROL
- (+)-Albuterol
- 1,3-Benzenedimethanol, alpha1-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-, (S)-
- (s)-salbutamol
- m-Xylene-alpha,alpha'-diol, alpha1-[(tert-butylamino)methyl]-4-hydroxy-, (S)-(+)-
- CHEMBL69073
- DTXSID001317232
- SCHEMBL5881204
- Albuterol, S-Enantiomer
- (+)-Salbutamol
- 34271-50-6
- (S)-ALBUTEROL
-
- Inchi: 1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/t12-/m1/s1
- Chiave InChI: NDAUXUAQIAJITI-GFCCVEGCSA-N
- Sorrisi: O[C@@H](C1C=CC(=C(CO)C=1)O)CNC(C)(C)C
Proprietà calcolate
- Massa esatta: 239.15223
- Massa monoisotopica: 239.152144
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 17
- Conta legami ruotabili: 5
- Complessità: 227
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.3
- Superficie polare topologica: 72.7
Proprietà sperimentali
- Densità: 1.152
- Punto di ebollizione: 433.5°Cat760mmHg
- Punto di infiammabilità: 159.5°C
- Indice di rifrazione: 1.566
- PSA: 72.72
- LogP: 1.69690
4-(1S)-2-(tert-butylamino)-1-hydroxyethyl-2-(hydroxymethyl)phenol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-18535926-0.05g |
4-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol |
34271-50-6 | 0.05g |
$353.0 | 2023-09-18 |
4-(1S)-2-(tert-butylamino)-1-hydroxyethyl-2-(hydroxymethyl)phenol Letteratura correlata
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Barbara Kasprzyk-Hordern Chem. Soc. Rev. 2010 39 4466
-
Barbara Kasprzyk-Hordern Chem. Soc. Rev. 2010 39 4466
-
Barbara Kasprzyk-Hordern Chem. Soc. Rev. 2010 39 4466
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Elena Piletska,David Cowieson,Coulton Legge,Antonio Guerreiro,Kal Karim,Sergey Piletsky Anal. Methods 2013 5 6954
-
Yinfeng Li,Zhuo Ye,Peili Luo,Ying Li,Baoxian Ye Anal. Methods 2014 6 1928
34271-50-6 (4-(1S)-2-(tert-butylamino)-1-hydroxyethyl-2-(hydroxymethyl)phenol) Prodotti correlati
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